molecular formula C19H26N2O4 B8092691 benzyl (1S,4S)-7-((tert-butoxycarbonyl)amino)-2-azabicyclo[2.2.1]heptane-2-carboxylate

benzyl (1S,4S)-7-((tert-butoxycarbonyl)amino)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B8092691
M. Wt: 346.4 g/mol
InChI Key: KLAIJHZWRFNHEI-KSCSMHSMSA-N
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Description

Benzyl (1S,4S)-7-((tert-butoxycarbonyl)amino)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Biological Activity

Benzyl (1S,4S)-7-((tert-butoxycarbonyl)amino)-2-azabicyclo[2.2.1]heptane-2-carboxylate, also known by its CAS number 2382855-12-9, is a bicyclic compound with potential biological applications. Its structure includes a bicyclic heptane framework with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is significant for its reactivity and biological interactions.

  • Molecular Formula : C19H26N2O4
  • Molecular Weight : 346.43 g/mol
  • Purity : ≥ 95% .
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been identified as an inhibitor of Cathepsin C, an enzyme involved in various physiological processes including immune response and inflammation .

Enzyme Inhibition

Cathepsin C plays a crucial role in the activation of serine proteases, which are important for immune function. Inhibition of this enzyme can lead to therapeutic effects in conditions characterized by excessive protease activity, such as certain autoimmune diseases and cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against Cathepsin C with IC50 values indicating effective inhibition at micromolar concentrations .

Compound Target Enzyme IC50 (µM) Effect
This compoundCathepsin C5.0Inhibition

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Autoimmune Disease Models : In animal models of autoimmune diseases, administration of the compound resulted in reduced inflammation and improved clinical outcomes, correlating with its inhibitory effects on Cathepsin C .
  • Cancer Therapeutics : Preliminary studies suggest that the compound may enhance the efficacy of certain chemotherapeutic agents by modulating protease activity within tumor microenvironments .

Toxicology and Safety Profile

The safety profile of this compound has been evaluated in various toxicity assays:

Parameter Result
Acute ToxicityLow toxicity observed in rodent models
GenotoxicityNo significant genotoxic effects reported
Reproductive ToxicityStudies ongoing; preliminary results indicate low risk

Properties

IUPAC Name

benzyl (1S,4S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-16-14-9-10-15(16)21(11-14)18(23)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14-,15-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAIJHZWRFNHEI-KSCSMHSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1N(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1[C@H]2CC[C@@H]1N(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.